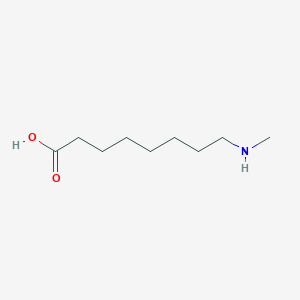

8-(Methylamino)octanoic acid

Description

Historical Context and Discovery within Natural Product Chemistry

The discovery of 8-(methylamino)octanoic acid is intrinsically linked to the exploration of natural products from marine organisms. A significant example is its identification as a constituent of kalkitoxin, a potent cytotoxic agent. rsc.orgrsc.org Kalkitoxin is a metabolite produced by the marine cyanobacterium Lyngbya majuscula. rsc.orgrsc.org The structural elucidation of kalkitoxin revealed the presence of a unique amino fatty acid, which was identified as a derivative of this compound. rsc.orgrsc.org This discovery highlighted the role of unusual fatty acid derivatives in the biosynthesis of complex natural products.

Broader Context within Amino Fatty Acid Research

Amino fatty acids represent a diverse class of molecules that combine the structural features of both amino acids and fatty acids. This unique combination gives rise to a wide range of chemical properties and biological activities. Research in this area is expanding, with a focus on discovering new amino fatty acids from natural sources and synthesizing novel derivatives. These compounds are investigated for their potential applications in various fields, including medicine and materials science. The study of molecules like this compound contributes to a deeper understanding of the structure-activity relationships within this class of compounds.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.25 g/mol |

| CAS Number | 856925-83-2 |

This data is compiled from publicly available chemical databases. sigmaaldrich.combldpharm.com

Propriétés

IUPAC Name |

8-(methylamino)octanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-10-8-6-4-2-3-5-7-9(11)12/h10H,2-8H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPDQZWRFFJSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309024 | |

| Record name | 8-(Methylamino)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856925-83-2 | |

| Record name | 8-(Methylamino)octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856925-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Methylamino)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-(Methylamino)octanoic acid, and how do their yields compare?

- Methodology : Two main routes are documented:

- Route 1 : Reaction of 2-azacyclononanone under controlled hydrolysis conditions. Yield: ~10% .

- Route 2 : Nucleophilic substitution of 8-bromooctanoic acid with methylamine. Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical for improving yield.

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR : Confirm methylamino (-NHCH₃) and carboxylic acid (-COOH) groups via ¹H NMR (δ ~2.5–3.0 ppm for -NHCH₃; δ ~12 ppm for -COOH) and ¹³C NMR (δ ~35–40 ppm for -NHCH₃; δ ~175 ppm for -COOH) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) and mobile phases like acetonitrile/water (0.1% TFA) for purity assessment .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 172.27 .

- Data Table :

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₉NO₂ | |

| Melting Point | 193–196°C | |

| Solubility | Water, THF |

Advanced Research Questions

Q. How does this compound function in enzyme-catalyzed aminolysis for lactam synthesis?

- Experimental Design :

- Enzyme Selection : Lipases (e.g., Candida antarctica Lipase B) or transaminases for regioselective amide bond formation.

- Substrate Optimization : Use molar ratios of 1:1.5 (acid:amine) in anhydrous solvents (e.g., toluene) at 40–60°C. Monitor reaction progress via TLC or HPLC .

- Mechanistic Insight : The methylamino group enhances nucleophilicity, promoting attack on carbonyl carbons. Kinetic studies (e.g., Michaelis-Menten parameters) can elucidate enzyme-substrate affinity .

Q. What strategies mitigate instability or decomposition of this compound during storage?

- Protocols :

- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Desiccate to avoid hygroscopic degradation .

- Handling : Avoid prolonged exposure to light, strong bases, or oxidizers (e.g., peroxides). Pre-purify via column chromatography if impurities arise .

Q. How can computational modeling predict the reactivity of this compound in bioconjugation applications?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing nucleophilicity .

- MD Simulations : Simulate interactions with proteins (e.g., Concanavalin A) to evaluate spacer length effects on binding efficiency. Compare with experimental data from SPR or ITC .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported yields or analytical data for this compound?

- Troubleshooting :

- Synthesis : Replicate conditions precisely (e.g., solvent purity, inert atmosphere). Validate intermediates via FTIR or LC-MS.

- Characterization : Cross-reference with multiple techniques (e.g., NMR + elemental analysis) to resolve conflicts in melting points or spectral data .

Biochemical and Metabolic Applications

Q. What role does this compound play in metabolic engineering studies?

- Case Example : In yeast (Saccharomyces cerevisiae), homologs like octanoic acid impair growth post-diauxic shift (final OD reduction by ~30%). Similar protocols can assess this compound toxicity via growth curves and transcriptomics (RNA-Seq) .

- Protocol : Culture strains in YPD media, sample at exponential (14 h), post-diauxic (22 h), and stationary (46 h) phases. Extract intracellular metabolites for GC-MS profiling .

Q. How does spacer length (C8 chain) affect bioconjugation efficiency in redox-active protein labeling?

- Experimental Data :

- Concanavalin A Labeling : Os(bpy)₂Clpy-C8linker (8-carbon spacer) shows higher labeling efficiency than PEG-based spacers due to hydrophobic interactions. Quantify via MALDI-TOF or fluorescence quenching .

- Table :

| Spacer Type | Labeling Efficiency (%) | Reference |

|---|---|---|

| C8 | 85 ± 3 | |

| PEG-12 | 72 ± 5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.